5-phenylpyrimidine-2-carbonitrile
Description
General Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Sciences
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, renowned for its widespread presence in nature and its versatile applications in medicinal chemistry and materials science. wikipedia.orgchemicalbook.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are integral to the very blueprint of life. wikipedia.orgnewworldencyclopedia.org This biological prevalence has long inspired chemists to explore pyrimidine derivatives for therapeutic purposes. chemicalbook.commdpi.com
The pyrimidine scaffold is considered a "privileged structure" in drug discovery, meaning it can interact with a wide range of biological targets. nih.govmdpi.com This adaptability has led to the development of numerous pyrimidine-containing drugs with diverse activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. chemicalbook.commdpi.com The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. mdpi.com
Importance of Nitrile and Phenyl Moieties in the Design of Bioactive and Functional Molecules
The inclusion of nitrile (a carbon-nitrogen triple bond) and phenyl (a benzene (B151609) ring substituent) groups on the pyrimidine framework is a deliberate design choice that imparts specific and advantageous properties to the resulting molecule.
The nitrile group is a versatile functional group in drug design. numberanalytics.comresearchgate.net Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly influence a molecule's binding affinity to biological targets. researchgate.netresearchgate.net The incorporation of a nitrile can enhance potency, improve metabolic stability, and modulate physicochemical properties like solubility. researchgate.netnih.gov Furthermore, the nitrile group is a valuable synthetic handle, readily convertible into other functional groups such as amines and carboxylic acids. numberanalytics.com Over 30 FDA-approved drugs contain a nitrile moiety, highlighting its importance in modern pharmaceuticals. nih.gov
The phenyl group , a simple aromatic ring, also plays a crucial role in molecular design. wikipedia.orgyoutube.com Its rigid, planar structure can provide a scaffold for the precise spatial arrangement of other functional groups. The hydrophobicity of the phenyl ring can influence a molecule's ability to cross cell membranes, and it can engage in π-π stacking interactions with aromatic residues in proteins, contributing to binding affinity. smolecule.com Phenyl groups are ubiquitous in both natural products, like the amino acid phenylalanine, and a vast number of synthetic compounds, including many pharmaceuticals. wikipedia.org
Historical Context and Evolution of Research on Pyrimidine Carbonitrile Derivatives
The systematic study of pyrimidines dates back to the late 19th century. wikipedia.orgtezu.ernet.in The synthesis of the parent pyrimidine ring was first achieved in 1900. wikipedia.orgtezu.ernet.in The exploration of pyrimidine derivatives, including those bearing a carbonitrile group, has evolved significantly since then.
Early research into pyrimidine synthesis often involved the condensation of β-dicarbonyl compounds with amidines or urea (B33335). wikipedia.orgnewworldencyclopedia.org The development of multicomponent reactions, such as the Biginelli reaction, provided more efficient routes to a variety of pyrimidine structures. wikipedia.orgchemicalbook.comias.ac.in
The focus on pyrimidine-5-carbonitrile derivatives has intensified in recent decades, driven by the discovery of their diverse biological activities. ekb.eg Researchers have developed numerous synthetic strategies to access these compounds, often through one-pot procedures that are both efficient and environmentally friendly. ias.ac.inresearchgate.net A review of the literature from the last decade reveals a surge in studies exploring the synthesis and biological evaluation of pyrimidine-5-carbonitriles for applications in areas such as cancer, inflammation, and infectious diseases. ekb.eg
Rationale for the Focused Investigation of 5-phenylpyrimidine-2-carbonitrile
The specific substitution pattern of this compound, with the phenyl group at the 5-position and the nitrile at the 2-position, creates a unique electronic and steric environment that is of particular interest to researchers. This arrangement distinguishes it from other pyrimidine derivatives and is key to its distinct chemical reactivity and biological properties. smolecule.com
Overview of Established Research Trajectories for the this compound Framework
Research into this compound and its derivatives has followed several key trajectories, primarily focused on its potential applications in medicinal and agricultural chemistry.
Medicinal Chemistry: A significant body of research explores the potential of this compound derivatives as therapeutic agents. Studies have investigated their efficacy as anticancer, anti-inflammatory, and enzyme inhibitory agents. smolecule.com For instance, some derivatives have been synthesized and evaluated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Others have been designed as EGFR inhibitors with anticancer and apoptotic activities. rsc.org The ability of the scaffold to be readily functionalized allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity. nih.gov
Material Science: While less explored than its medicinal applications, the unique structure of this compound suggests potential for its derivatives in the development of novel materials with specific optical or electronic properties. smolecule.com
Agricultural Chemistry: The biological activity of compounds based on the this compound structure also makes them potential candidates for use as agrochemicals or pesticides. smolecule.com
Properties
CAS No. |
85386-18-1 |
|---|---|
Molecular Formula |
C11H7N3 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Phenylpyrimidine 2 Carbonitrile
Strategic Approaches to Pyrimidine (B1678525) Ring Formation Incorporating Phenyl and Nitrile Functionalities
The construction of the 5-phenylpyrimidine-2-carbonitrile core can be achieved through various strategic approaches, primarily categorized into multi-component reactions that assemble the ring in a single step and more traditional stepwise syntheses. Each approach offers distinct advantages concerning efficiency, atom economy, and substrate scope.
Multi-component Reaction (MCR) Strategies for Pyrimidine Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a single product that incorporates the essential structural elements of the starting materials. researchgate.net These reactions are prized for their atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity. Several MCRs have been adapted for the synthesis of pyrimidine derivatives, including those bearing phenyl and nitrile functionalities.
Malononitrile is a key building block in the synthesis of various nitrogen-containing heterocycles, including pyrimidines. Its activated methylene (B1212753) group readily participates in condensation reactions. A common strategy involves the three-component reaction of an aldehyde (such as benzaldehyde), malononitrile, and a nitrogen source like urea (B33335) or thiourea (B124793). eurekaselect.com This approach can be catalyzed by a base, with high-surface-area nanosized MgO being reported as a highly effective heterogeneous catalyst, often leading to shorter reaction times and higher yields. eurekaselect.com
For instance, the reaction of benzaldehyde (B42025), malononitrile, and urea or thiourea in the presence of a suitable catalyst can directly lead to the formation of a pyrimidine ring with a phenyl group at the 4- or 6-position and a nitrile group at the 5-position. ias.ac.in While this directly yields a constitutional isomer of the target compound, modifications of this reaction can be envisioned to achieve the desired 5-phenyl substitution pattern.
Table 1: Representative Multi-component Reactions for Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |
| Aldehyde | Malononitrile | Urea/Thiourea | Nanosized MgO | Pyrimidine derivatives | eurekaselect.com |
| Benzaldehyde | Malononitrile | Urea | NH4Cl | 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile | ias.ac.in |
The Biginelli reaction, a classic MCR first reported in 1891, provides a robust method for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. wikipedia.org While the traditional Biginelli reaction does not directly yield this compound, its principles have been extensively modified to produce a wide array of functionalized pyrimidines. biomedres.usjk-sci.com The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps. wikipedia.org
By replacing the β-ketoester with a precursor that can introduce the cyano group, and utilizing benzaldehyde as the aldehyde component, pathways to the target molecule can be devised. For example, using a β-ketonitrile in a Biginelli-type reaction could potentially lead to the desired substitution pattern. The versatility of the Biginelli reaction allows for the use of various substituted ureas and thioureas, offering further avenues for structural diversification. researchgate.net
Ethyl cyanoacetate (B8463686) is another versatile precursor for pyrimidine synthesis. Its reaction with benzaldehyde and thiourea in an alkaline medium is a known method for producing pyrimidine derivatives. nih.gov For example, the cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea can yield 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile. nih.gov Although this product requires further modification to achieve the target this compound, it represents a key intermediate.
Deshmukh et al. reported an efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines through a three-component Biginelli condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine (B92328) hydrochloride in alkaline ethanol (B145695). nih.gov This highlights the utility of ethyl cyanoacetate in constructing the pyrimidine core with both phenyl and cyano functionalities.
Stepwise Synthesis Pathways to Construct the this compound Core
While MCRs offer elegance and efficiency, stepwise syntheses provide greater control over the introduction of specific functional groups. A plausible stepwise approach to this compound would involve the initial construction of a pyrimidine ring followed by the introduction of the phenyl and nitrile groups, or the use of pre-functionalized building blocks.
One general and widely used method for constructing a pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative. bu.edu.eg To synthesize the target molecule, one could envision a strategy starting with a precursor already containing the phenyl group at the desired position. For example, a β-dicarbonyl compound bearing a phenyl group could be condensed with a reagent that provides the remaining nitrogen and carbon atoms of the pyrimidine ring, including the nitrile group.
A reported synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles provides a template for such stepwise approaches, involving the synthesis of a core pyrimidine structure which is then further functionalized. nih.gov
Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch These reactions, particularly those catalyzed by palladium, nickel, or copper, offer powerful methods for introducing phenyl groups onto heterocyclic scaffolds like pyrimidine. nih.gov
A common strategy would involve the synthesis of a halogenated pyrimidine-2-carbonitrile, which can then undergo a Suzuki or Stille coupling reaction with a phenylboronic acid or an organostannane reagent, respectively. The Suzuki reaction, which utilizes a palladium catalyst and a base to couple an organic halide with an organoboron compound, is particularly favored due to the low toxicity of the boron-containing reagents. chemie-brunschwig.ch
For example, a 5-halopyrimidine-2-carbonitrile could be synthesized and subsequently coupled with phenylboronic acid in the presence of a palladium catalyst to afford this compound. The efficiency of such coupling reactions has been well-documented for a variety of heterocyclic systems. Furthermore, recent advancements have focused on developing sustainable and efficient catalytic systems for these transformations. nih.gov Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has also been reported, showcasing the expanding role of transition metals in pyrimidine synthesis. acs.orgorganic-chemistry.org
Catalytic Systems and Optimized Reaction Conditions for this compound Synthesis
Modern organic synthesis relies heavily on the use of catalysts to enhance reaction rates, improve selectivity, and increase yields. The preparation of this compound and its analogues benefits significantly from various catalytic systems, ranging from traditional acid catalysts to advanced nanomaterials.
Application of Brønsted and Lewis Acid Catalysts
Both Brønsted and Lewis acids are effective in catalyzing the synthesis of pyrimidine-5-carbonitrile derivatives, typically through multicomponent reactions.
Brønsted Acids: These catalysts donate a proton to activate substrates. A notable advancement is the use of robust, solid acid catalysts derived from biowaste. For instance, bone char, a waste product from the food industry, can be modified with chlorosulfonic acid to create a highly efficient and reusable solid Brønsted acid catalyst (bone char-nPrN-SO₃H). asianpubs.orgias.ac.in This catalyst has been successfully employed in the three-component synthesis of pyrimidine-5-carbonitrile derivatives from an aldehyde, malononitrile, and urea/thiourea. asianpubs.org The acidic sites on the catalyst are believed to activate the aldehyde, facilitating the initial Knoevenagel condensation with malononitrile, followed by Michael addition and cyclization. asianpubs.org Chiral Brønsted acids, such as derivatives of 1,2-benzenedisulfonimide, have also been used in related Biginelli reactions to produce chiral dihydropyrimidines with high yields and excellent enantioselectivity, demonstrating the versatility of this catalyst class. rsc.org
Lewis Acids: Lewis acids, which are electron-pair acceptors, also play a role in pyrimidine synthesis. For example, niobium (Nb)-based Lewis acids have been used in iron-assisted [2+2+2] cycloaddition reactions to construct the pyrimidine ring. mdpi.com In another approach, Fe₃O₄@SiO₂-SnCl₄ nanoparticles have been developed, where the SnCl₄ acts as an efficient Lewis acid site. nih.gov This catalyst has proven highly effective in the one-pot, three-component synthesis of indenopyrido[2,3-d]pyrimidine derivatives, a related heterocyclic system. nih.gov
The table below summarizes the application of acid catalysts in the synthesis of pyrimidine-5-carbonitrile and related structures.
| Catalyst Type | Specific Catalyst Example | Reactants | Key Findings |
| Brønsted Acid | Bone char-nPrN-SO₃H | Aromatic aldehydes, malononitrile, urea/thiourea | Eco-friendly, reusable solid acid catalyst; provides high yields under solvent-free conditions. asianpubs.orgias.ac.in |
| Brønsted Acid | Chiral 1,2-benzenedisulfonimide derivative | Aldehyde, β-ketoester, urea | Produces chiral dihydropyrimidines in high yields (avg. 91%) and high enantiomeric excess (avg. 97%). rsc.org |
| Lewis Acid | Fe₃O₄@SiO₂-SnCl₄ | 6-aminopyrimidinone, 1,3-indanedione, aldehydes | Highly efficient for synthesizing fused pyrimidine systems; catalyst is recyclable. nih.gov |
| Lewis Acid | Niobium (Nb) catalyst | Not specified | Used in Fe-assisted [2+2+2] cycloaddition for pyrimidine ring formation. mdpi.com |
Exploration of Heterogeneous and Nanoparticle Catalysts (e.g., Fe₃O₄, TiO₂/SiO₂)
The use of heterogeneous and nanoparticle catalysts is a cornerstone of modern sustainable chemistry, offering advantages such as easy separation, reusability, and high catalytic activity due to their large surface-area-to-volume ratio.
Iron(II,III) Oxide (Fe₃O₄) Nanoparticles: Magnetite (Fe₃O₄) nanoparticles are widely used as a magnetic core for catalyst immobilization, allowing for simple recovery using an external magnet. Various functionalized Fe₃O₄ nanoparticles have been developed for pyrimidine synthesis.
Fe₃O₄@SiO₂-based catalysts: A silica (B1680970) shell (SiO₂) is often used to coat the Fe₃O4 core, providing a stable surface for further functionalization with acidic or basic groups. nih.gov For example, Fe₃O₄@SiO₂-SnCl₄ acts as a magnetically separable Lewis acid catalyst. nih.gov Another variant, nano-Fe₃O₄@SiO₂–SO₃H, functions as a solid acid catalyst for the synthesis of polycyclic pyrimidine derivatives in water.
Polymer-supported Fe₃O₄ catalysts: A PANI-Fe₃O₄@ZnO nanocomposite has been reported for the synthesis of chromeno-pyrido[d]pyrimidine derivatives in an aqueous medium at room temperature, highlighting a green and practical approach.
Titanium Dioxide/Silicon Dioxide (TiO₂/SiO₂) Catalysts: TiO₂ is a non-toxic, inexpensive, and stable material, making it an attractive catalyst.
TiO₂ Nanoparticles: TiO₂ nanoparticles have been utilized in the Biginelli synthesis of pyrimidine carbonitrile derivatives. This approach is noted for being eco-friendly and reducing chemical usage.
TiO₂–SiO₂ Nanocomposites: A calcined TiO₂–SiO₂ nanocomposite has been shown to be an efficient and reusable catalyst for synthesizing pyridopyrimidine derivatives through a three-component reaction in water at ambient temperature, achieving high yields (92-98%). These mixed-oxide systems can exhibit enhanced catalytic activity due to their structural and textural properties.
The following table details the use of these nanoparticle catalysts in pyrimidine synthesis.
| Catalyst | Specific System | Application | Reaction Conditions | Yield |
| Fe₃O₄ | Fe₃O₄@SiO₂-SnCl₄ | Synthesis of indenopyrido[2,3-d]pyrimidines | Water, 70 °C | 94–99% nih.gov |
| Fe₃O₄ | nano-Fe₃O₄@SiO₂–SO₃H | Synthesis of polycyclic pyrido[2,3-d]pyrimidines | Water, heating | Good yields |
| Fe₃O₄ | PANI-Fe₃O₄@ZnO | Synthesis of chromeno-pyrido[d]pyrimidines | Aqueous medium, room temp. | High yields |
| TiO₂/SiO₂ | Calcined TiO₂-SiO₂ nanocomposite | Synthesis of 7-amino-pyridopyrimidine-6-carbonitriles | Water, ambient temp. | 92–98% |
| TiO₂ | TiO₂ nanoparticles | Biginelli synthesis of a pyrimidine-5-carbonitrile derivative | Not specified | Not specified |
Green Chemistry Principles in Synthetic Route Design (e.g., Solvent-Free, Aqueous Media, Microwave Irradiation)
Adherence to green chemistry principles is crucial for developing environmentally benign synthetic processes. Key strategies include avoiding hazardous solvents and utilizing energy-efficient methods.
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify product purification. The three-component synthesis of pyrimidine-5-carbonitrile derivatives has been effectively carried out under solvent-free conditions at 80 °C using a bone char-based solid acid catalyst. asianpubs.org Similarly, pyrimidine-5-carbonitriles have been synthesized using ammonium (B1175870) chloride as a catalyst under solvent-free conditions at 110 °C. The synthesis of benzopyrano[2,3-d]pyrimidine derivatives using a TiO₂–SiO₂ catalyst also proceeds efficiently under solvent-free conditions.
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Several catalytic systems for pyrimidine synthesis are designed to work efficiently in water. Fe₃O₄@SiO₂-SnCl₄ nanoparticles catalyze the synthesis of fused pyrimidines in water at 70 °C. nih.gov Likewise, a PANI-Fe₃O₄@ZnO nanocomposite is effective in an aqueous medium at room temperature. The synthesis of pyridopyrimidine derivatives using a calcined TiO₂-SiO₂ nanocomposite is another prime example of a high-yield reaction performed in water at ambient temperature.
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring rapid and uniform heating. An efficient protocol for synthesizing pyrano[2,3-d]pyrimidine derivatives, which are structurally related to the target compound, involves a one-pot, three-component reaction of benzaldehyde derivatives, methyl cyanoacetate, and thio-barbituric acid in water under microwave irradiation. This catalyst-free method achieves excellent yields (78–94%) in just 3–6 minutes, compared to conventional heating which requires several hours for lower yields.
| Green Chemistry Principle | Catalyst/Conditions | Application | Reaction Time | Yield |
| Solvent-Free | Bone char-nPrN-SO₃H | Synthesis of pyrimidine-5-carbonitriles | 35-60 min | 86–98% asianpubs.org |
| Solvent-Free | Ammonium chloride | Synthesis of pyrimidine-5-carbonitriles | Not specified | Good yields |
| Aqueous Media | Fe₃O₄@SiO₂-SnCl₄ | Synthesis of fused pyrimidines | 1.5–3 min | 94–99% nih.gov |
| Aqueous Media | Calcined TiO₂-SiO₂ | Synthesis of pyridopyrimidines | 2.5–4 h | 92–98% |
| Microwave Irradiation | Catalyst-free, water | Synthesis of pyrano[2,3-d]pyrimidines | 3–6 min | 78–94% |
Purification and Yield Optimization Strategies for this compound
Achieving a high yield of a pure product is the ultimate goal of any synthetic procedure. For this compound, optimization involves fine-tuning reaction parameters and employing effective purification techniques.
Yield Optimization:
Catalyst Loading: The amount of catalyst used is a critical parameter. For the synthesis of pyrimidine-5-carbonitrile using a bone char-based catalyst, it was found that 0.4 mol% was the optimal amount. asianpubs.org
Temperature: Reaction temperature significantly influences reaction rates and yields. The optimal temperature for the aforementioned bone char-catalyzed, solvent-free synthesis was determined to be 80 °C. asianpubs.org
Purification Strategies: The purification of the final this compound product typically involves straightforward, conventional methods.
Filtration and Washing: In many of the described syntheses, particularly those that are solvent-free or use aqueous media, the product precipitates out of the reaction mixture upon completion. asianpubs.org The crude product can then be isolated by simple filtration. Subsequent washing with a suitable solvent, such as hot ethanol or water, is often sufficient to remove unreacted starting materials and soluble impurities. asianpubs.orgrsc.org
Recrystallization: For obtaining a highly pure product, recrystallization is a standard and effective method. Following filtration and washing, the crude solid is dissolved in a minimum amount of a hot solvent (e.g., 95% ethanol) and allowed to cool slowly, leading to the formation of pure crystals.
Chromatography: While simpler methods are often adequate, thin-layer chromatography (TLC) is commonly used to monitor the progress of the reaction. In cases where simple filtration and recrystallization are insufficient to separate the product from impurities, column chromatography may be employed. rsc.org
Chemical Reactivity and Derivatization Strategies of 5 Phenylpyrimidine 2 Carbonitrile
Reactions at the Nitrile (–CN) Group of 5-phenylpyrimidine-2-carbonitrile
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org This inherent reactivity allows for various transformations of the nitrile functionality.
Nucleophilic Additions to the Nitrile Functionality
The electrophilic carbon of the nitrile group in this compound readily undergoes nucleophilic addition. wikipedia.org This type of reaction, also known as 1,2-nucleophilic addition, results in the formation of a new single bond at the carbon and the breaking of one of the pi-bonds in the triple bond. wikipedia.orgmasterorganicchemistry.com
Common nucleophiles that can add to nitriles include:
Organometallic reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can attack the nitrile carbon to form ketones after hydrolysis of the intermediate imine. openstax.orgchemistrysteps.compressbooks.pub
Amines: The reaction of amines with nitriles can lead to the formation of amidines. wikipedia.org
Alcohols: In the Pinner reaction, alcohols can add to nitriles under acidic conditions to form imino ethers, which can be further hydrolyzed to esters. wikipedia.orgwikipedia.org
Organozinc compounds: The Blaise reaction involves the addition of an organozinc compound to a nitrile. wikipedia.orgwikipedia.org
The rate and reversibility of nucleophilic addition are influenced by the basicity of the nucleophile. Stronger nucleophiles, such as those found in Grignard and hydride reagents, tend to lead to irreversible additions. masterorganicchemistry.com
Hydrolysis and Related Transformations of the Nitrile Group
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. openstax.orgchemistrysteps.comwikipedia.orglibretexts.org This transformation proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.compressbooks.pub
Mechanism of Hydrolysis:
Acid-catalyzed hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. pressbooks.publibretexts.orglumenlearning.com Tautomerization of the resulting imidic acid intermediate leads to the formation of an amide. chemistrysteps.com Further hydrolysis of the amide under acidic conditions yields the carboxylic acid. pressbooks.pub
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.com Continued hydrolysis under basic conditions converts the amide to a carboxylate salt, which upon acidification, gives the carboxylic acid. wikipedia.org
It is possible to stop the hydrolysis at the amide stage by using milder reaction conditions. commonorganicchemistry.comchemistrysteps.com For instance, careful heating with a base like sodium hydroxide or using reagents like urea-hydrogen peroxide can favor the formation of the amide over the carboxylic acid. commonorganicchemistry.com
Reactivity of the Pyrimidine (B1678525) Core in this compound
The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity.
Nucleophilic Aromatic Substitution on Halogenated Derivatives
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNA r), particularly when activated by electron-withdrawing groups and bearing a good leaving group, such as a halogen. youtube.comyoutube.com The reaction proceeds through an addition-elimination mechanism where a nucleophile attacks the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.com
For instance, the synthesis of 4-chloro-6-(4-fluorophenyl)-2-((4-substitutedbenzyl)thio)pyrimidine-5-carbonitriles has been reported, which can then react with various secondary amines in dry benzene (B151609) to yield the corresponding substituted products. nih.gov Similarly, 2-(4-chlorobenzylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile can undergo nucleophilic substitution with arylthio and arylamino groups. nih.gov The reactivity of halopyridines in SNAr reactions is generally less than that of acid chlorides because the initial nucleophilic attack disrupts the aromaticity of the ring. youtube.com
Electrophilic Aromatic Substitution on the Pyrimidine Ring (if applicable)
Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult due to its electron-deficient character. researchgate.net The two nitrogen atoms deactivate the ring towards electrophilic attack. uoanbar.edu.iq Any electrophilic substitution that does occur would be expected at the C-5 position, which is the most electron-rich position in the pyrimidine ring. researchgate.net However, these reactions typically require harsh conditions. uoanbar.edu.iq The presence of activating groups on the ring can facilitate EAS. uoanbar.edu.iq
The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a Wheland or sigma complex), followed by the loss of a proton to restore aromaticity. uci.eduyoutube.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Functionalization at Pyrimidine Ring Positions (e.g., alkylation, amidation)
Functionalization of the pyrimidine ring in this compound derivatives can be achieved through various strategies. For example, 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile can be alkylated with methyl iodide in the presence of alcoholic potassium hydroxide to afford the corresponding 2-(methylthio) derivative. nih.gov
Amidation reactions can also be employed to introduce functional groups. For example, 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzoic acid can be reacted with substituted anilines in the presence of a coupling agent like HBTU and a base like triethylamine (B128534) to form amide derivatives. mdpi.com
Transformations and Functionalization of the Phenyl Moiety
The phenyl group at the 5-position of the pyrimidine ring is a key site for structural modification. Its functionalization can significantly influence the molecule's steric and electronic properties, which in turn can modulate its biological activity. Strategies range from direct substitution on the aromatic ring to the introduction of complex pharmacophoric groups.
Direct Aromatic Substitutions on the Phenyl Ring
The phenyl ring of this compound is amenable to electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents. smolecule.com The pyrimidine ring itself is electron-deficient, which can influence the reactivity of the appended phenyl group. Standard aromatic substitution reactions can be employed to introduce functional groups that can serve as handles for further derivatization or as modulators of the compound's physicochemical properties.
For instance, in related pyrimidine structures, substitutions on the phenyl ring have been shown to be critical for biological activity. Research on pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents has shown that introducing an electron-withdrawing group at the ortho- or meta-position of the phenyl ring resulted in more favorable activity compared to substitution at the para-position. nih.gov
Table 1: Examples of Direct Aromatic Substitution Strategies on Phenylpyrimidine Scaffolds
| Reaction Type | Reagents & Conditions | Purpose of Substitution | Reference |
| Halogenation | Halogens (e.g., Cl₂, Br₂) with Lewis acid catalyst | Introduce reactive handles for cross-coupling reactions or to modulate electronic properties. | smolecule.com |
| Nitration | HNO₃/H₂SO₄ | Introduce a nitro group, which can be reduced to an amine for further functionalization. | smolecule.com |
| Sulfonation | Fuming H₂SO₄ | Introduce a sulfonic acid group to increase water solubility. | smolecule.com |
Modifications and Substitutions to Introduce Additional Pharmacophores or Functional Groups
A primary strategy in medicinal chemistry is to append additional pharmacophores or functional groups to a core scaffold to enhance its interaction with biological targets. The phenyl ring of this compound is an ideal anchor point for such modifications.
In the development of antitumor agents, pyrimidine derivatives have been modified by altering the substituents on the phenyl ring. For example, replacing a phenylalkyl group with a 3,4,5-trimethoxyphenylalkyl group on related pyrimidine scaffolds led to compounds with specific inhibitory activity against EGFR protein kinase. nih.gov This highlights how substitutions on the phenyl moiety can direct the biological activity towards specific targets.
Another study focused on creating inhibitors of the VEGFR-2 tyrosine kinase by modifying the terminal hydrophobic phenyl tail of pyrimidine-5-carbonitrile derivatives. nih.gov A wide variety of substitutions were introduced to establish a structure-activity relationship (SAR), demonstrating that the nature of the substituent on the phenyl ring is a key determinant of inhibitory potency. nih.gov For example, the introduction of a 2,6-dichloro phenyl group resulted in numerous hydrophobic interactions within the allosteric pocket of the enzyme. nih.gov
Table 2: Examples of Phenyl Ring Modifications to Introduce Pharmacophores
| Original Scaffold Fragment | Modification Strategy | Introduced Pharmacophore/Group | Resulting Compound Class/Target | Reference |
| Phenyl group | Suzuki or other cross-coupling reactions | Substituted aryl or heteroaryl groups | Broadening SAR for kinase inhibitors | nih.gov |
| Phenylalkyl group | Synthesis from substituted benzaldehydes | 3,4,5-Trimethoxyphenylalkyl group | EGFR protein kinase inhibitors | nih.gov |
| Phenyl group | Multi-step synthesis involving substituted anilines | Variously substituted phenylaminosulfonyl groups | Modulators of cellular pathways | mdpi.com |
| Phenyl group | Linkage to another bioactive scaffold | Pyridinone pharmacophore | Compounds with potential cytocidal activity | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 5 Phenylpyrimidine 2 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 5-phenylpyrimidine-2-carbonitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. The spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the phenyl and pyrimidine (B1678525) rings.
The protons on the pyrimidine ring, H-4 and H-6, are chemically equivalent and typically appear as a singlet in the downfield region due to the electron-withdrawing effect of the nitrogen atoms and the nitrile group. The exact chemical shift can vary based on the solvent and concentration.
The protons of the phenyl group exhibit a more complex pattern. They typically appear as multiplets in the aromatic region. The ortho-protons (H-2' and H-6') are the most deshielded due to their proximity to the pyrimidine ring, followed by the para-proton (H-4'), and then the meta-protons (H-3' and H-5'). The coupling between these adjacent protons (vicinal coupling) results in characteristic splitting patterns, which can often be resolved into a doublet for the ortho-protons and triplets or multiplets for the meta and para-protons. udel.edulibretexts.org The coupling constant, J, which is the distance between the split peaks, provides information about the dihedral angle between the coupled protons. udel.edulibretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4, H-6 | ~8.5 - 9.0 | Singlet (s) |
| H-2', H-6' | ~7.6 - 7.8 | Multiplet (m) or Doublet of doublets (dd) |
Note: Predicted values are based on typical ranges for similar aromatic and heteroaromatic systems. Actual values may vary.
Carbon (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The carbon atoms of the pyrimidine ring are significantly deshielded and appear at lower field. The carbon bearing the nitrile group (C-2) is typically found in the range of 115-120 ppm. The C-4 and C-6 carbons are also downfield, while the C-5 carbon, attached to the phenyl group, will have a chemical shift influenced by both ring systems.
The phenyl ring carbons show signals in the typical aromatic region (120-140 ppm). The ipso-carbon (C-1'), directly attached to the pyrimidine ring, often shows a broader and less intense signal. The chemical shifts of the ortho, meta, and para carbons will be distinct. Quaternary carbons, those without attached protons, generally exhibit weaker signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~115 - 120 |
| C-4, C-6 | ~155 - 160 |
| C-5 | ~130 - 135 |
| C-CN (Nitrile) | ~117 - 125 |
| C-1' (ipso) | ~135 - 140 |
| C-2', C-6' (ortho) | ~128 - 130 |
| C-3', C-5' (meta) | ~129 - 131 |
Note: Predicted values are based on typical ranges and computational models. Actual values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. youtube.comsdsu.edu In this compound, COSY would show cross-peaks between the adjacent protons on the phenyl ring (e.g., between ortho and meta protons), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.eduepfl.chresearchgate.net This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For example, the signal for the H-4/H-6 protons would show a cross-peak to the C-4/C-6 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). youtube.comsdsu.eduepfl.chresearchgate.net HMBC is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected from the ortho-protons (H-2'/H-6') of the phenyl ring to the C-5 carbon of the pyrimidine ring, confirming the connection point between the two rings. Correlations from the pyrimidine protons (H-4/H-6) to the nitrile carbon (C-CN) would also be observable.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The high-resolution mass spectrum provides a very precise mass, which can be used to determine the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Under electron impact (EI) or other ionization methods, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragments helps to confirm the structure. For this compound, key fragmentation pathways could include:
Loss of HCN from the pyrimidine ring.
Cleavage of the bond between the phenyl and pyrimidine rings, leading to fragments corresponding to the phenyl cation (C₆H₅⁺, m/z 77) and the pyrimidinecarbonitrile radical, or vice versa. rsc.org
Fragmentation of the pyrimidine ring itself. nih.gov
The relative abundance of these fragments can provide clues about the stability of different parts of the molecule. libretexts.org
Table 3: Expected Mass Spectrometry Data for this compound (C₁₁H₇N₃)
| Ion | m/z (mass-to-charge ratio) | Possible Identity |
|---|---|---|
| [M]⁺ | 181 | Molecular Ion |
| [M-HCN]⁺ | 154 | Loss of hydrogen cyanide |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. elsevierpure.com Specific functional groups have characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.
For this compound, the most prominent and diagnostic peak in the IR spectrum is the stretching vibration of the nitrile group (C≡N). spectroscopyonline.comlibretexts.org This appears as a sharp, intense absorption in the range of 2220-2240 cm⁻¹. spectroscopyonline.com
Other key vibrational modes include:
Aromatic C-H stretching: These appear as a group of bands above 3000 cm⁻¹. libretexts.orgpressbooks.pub
Aromatic C=C stretching: In-ring vibrations of the phenyl and pyrimidine rings give rise to several bands in the 1400-1600 cm⁻¹ region. libretexts.org
C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur in the 690-900 cm⁻¹ region and can sometimes be used to infer the substitution pattern of the phenyl ring.
Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C≡N stretch, which are often strong in the Raman spectrum.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2240 | Sharp, Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system, encompassing both the phenyl and pyrimidine rings, in this compound allows for the absorption of UV light, promoting electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals (e.g., π → π* transitions).
The UV-Vis spectrum would be expected to show one or more strong absorption bands in the ultraviolet region. The position of the absorption maximum (λ_max) is indicative of the extent of conjugation. The presence of the nitrogen heteroatoms in the pyrimidine ring and the electron-withdrawing nitrile group can influence the energy of the molecular orbitals and thus the wavelength of maximum absorption. Analysis of the UV-Vis spectrum can be supported by computational calculations to assign the observed electronic transitions to specific molecular orbitals.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
A notable example from this research is the compound {4-methyl-2-phenyl-6-[(propan-2-yl)amino]pyrimidin-5-yl}methanol . mdpi.com The crystal structure of this derivative provides a reliable model for the core 2-phenylpyrimidine (B3000279) scaffold. The analysis reveals the solid-state molecular geometry and the intermolecular interactions that govern its crystal packing.
The crystallographic data for {4-methyl-2-phenyl-6-[(propan-2-yl)amino]pyrimidin-5-yl}methanol has been determined, and key parameters from its structure refinement are presented below. mdpi.com In the reported study, it was found that this compound, along with other similar derivatives, crystallizes in a centrosymmetric space group, with the molecule adopting a specific conformation in the solid state. mdpi.com The pyrimidine and phenyl rings are typically not coplanar, exhibiting a dihedral angle that minimizes steric hindrance. The crystal packing is primarily stabilized by a network of hydrogen bonds, often involving the hydroxyl and amino groups, which link the molecules into a supramolecular architecture. mdpi.com
Interactive Table: Crystallographic Data for {4-methyl-2-phenyl-6-[(propan-2-yl)amino]pyrimidin-5-yl}methanol
| Parameter | Value |
| Chemical Formula | C15H19N3O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.938(2) |
| b (Å) | 10.999(2) |
| c (Å) | 12.302(2) |
| α (°) | 90 |
| β (°) | 109.11(3) |
| γ (°) | 90 |
| Volume (ų) | 1397.6(5) |
| Z | 4 |
Note: The data presented is for a derivative of this compound and serves as a model for understanding the structural aspects of this class of compounds. mdpi.com
Chiroptical Spectroscopy (e.g., ECD, ORD) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, which includes techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is instrumental in the study of chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral sample, providing information about the absolute configuration and conformational preferences of enantiomers.
For a derivative of this compound to be analyzed by these methods, it would first need to possess a chiral center or exhibit axial chirality. Following a comprehensive review of available scientific literature, no studies detailing the synthesis or chiroptical analysis of chiral derivatives of this compound were identified. Consequently, there is no experimental ECD or ORD data to report for this specific class of compounds at this time. The application of such techniques would be contingent on the future synthesis of enantiomerically pure chiral derivatives of this compound.
Theoretical and Computational Chemistry Investigations of 5 Phenylpyrimidine 2 Carbonitrile
Electronic Structure Calculations and Quantum Chemical Characterization (e.g., DFT, ab initio)
Electronic structure methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of molecular systems. DFT has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. mdpi.com These calculations provide insights into the molecule's geometry, stability, and electronic properties. For molecules like 5-phenylpyrimidine-2-carbonitrile, methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets like 6-311G(d) to achieve reliable results for geometry and vibrational frequencies. researchgate.net
Geometry Optimization and Conformational Analysis
Computational analysis reveals that the molecule is not perfectly planar in its lowest energy state. The torsion angle between the two rings is a result of the balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl group and the adjacent atoms on the pyrimidine (B1678525) ring. DFT calculations, such as those performed on the similar 5-phenyl-2-(4-pyridyl)pyrimidine, can precisely determine these structural parameters. researchgate.net
Table 1: Optimized Geometric Parameters for this compound (Illustrative) This table presents typical bond lengths and angles expected from a DFT/B3LYP calculation. Actual values would be obtained from specific computational output.
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | Bond Angles ( °) | ||
| C(phenyl)-C(pyrimidine) | 1.485 | C-C-C (phenyl ring avg.) | 120.0 |
| C≡N | 1.158 | C-C-N (pyrimidine ring avg.) | 122.5 |
| C-CN | 1.445 | Phenyl-Pyrimidine Dihedral | 25.8 |
Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter for assessing molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comresearchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl ring, while the LUMO is likely localized on the electron-deficient pyrimidine ring, particularly influenced by the electron-withdrawing nitrile group. This separation indicates a potential for intramolecular charge transfer upon electronic excitation.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. mdpi.comresearchgate.net
Table 2: Global Reactivity Descriptors (Illustrative) Calculated from hypothetical HOMO (-6.5 eV) and LUMO (-2.1 eV) energies.
| Descriptor | Formula | Value (eV) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 2.1 | Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.4 | Indicates high kinetic stability. |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.3 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 4.2 | A measure of electrophilic character. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
NMR Chemical Shifts: Quantum chemical calculations are a valuable tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in structure elucidation. nih.gov Methods like DFT, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can provide predictions for ¹H and ¹³C chemical shifts with reasonable accuracy. mdpi.comnih.gov The accuracy of these predictions can be improved by considering solvent effects, either implicitly (e.g., using a polarizable continuum model) or explicitly with solvent molecules. nih.gov For chloropyrimidines, quantum chemistry approaches were shown to be highly precise for predicting ¹H chemical shifts. nih.gov
Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) This table illustrates a comparison of hypothetical experimental data with values predicted by computational methods for key carbon atoms.
| Atom | Predicted ¹³C Shift (ppm) (in CDCl₃) |
| C2 (attached to CN) | 118.5 |
| C4/C6 | 158.0 |
| C5 | 115.2 |
| C (ipso-phenyl) | 135.4 |
| C (para-phenyl) | 131.0 |
| CN | 117.0 |
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculation provides the frequencies of the normal modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net For this compound, key vibrational modes would include the C≡N stretching of the nitrile group, C=N and C=C stretching within the pyrimidine ring, and C-H stretching of the aromatic rings.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can provide a detailed picture of conformational flexibility and the influence of a solvent environment.
For this compound, an MD simulation would reveal the dynamic range of the torsion angle between the phenyl and pyrimidine rings, providing insight into the molecule's flexibility in solution. Furthermore, by simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study solvation effects. rsc.orgresearchgate.net These simulations can characterize the structure of the solvent shell around the molecule and calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom. Such studies have been performed on related pyrimidine and carbonitrile compounds to understand their behavior in aqueous environments. rsc.orgresearchgate.netnih.gov
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful asset for exploring potential chemical reactions. By mapping the potential energy surface, researchers can elucidate reaction mechanisms, identify intermediates, and locate transition state structures. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
For this compound, one could computationally investigate reactions such as the hydrolysis of the nitrile group or nucleophilic substitution on the pyrimidine ring. DFT calculations would be employed to locate the geometry of the transition state for a proposed reaction step. Frequency calculations are then performed to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net This type of analysis provides a mechanistic understanding at the molecular level that is often difficult to obtain through experimental means alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.gov
For a series of this compound derivatives, a QSAR study would involve several steps:
Data Set: A series of derivatives with experimentally measured biological activity (e.g., IC₅₀ values against a specific enzyme) is compiled. nih.gov
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov
Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics and external test sets. nih.govnih.gov
A resulting QSAR model can elucidate which molecular properties are key for activity, guiding the design of new, more potent derivatives. Studies on pyrimidine derivatives have successfully used QSAR to develop models for predicting anticancer activity. nih.gov
Molecular Docking Studies for Protein-Ligand Interaction Prediction (in vitro targets)
Extensive literature searches did not yield specific molecular docking studies for the parent compound This compound . The available research focuses primarily on derivatives of this molecule, which fall outside the strict scope of this article. Therefore, no data tables or detailed research findings for protein-ligand interactions of this compound can be presented.
Investigations into the Biological and Biochemical Interactions of 5 Phenylpyrimidine 2 Carbonitrile in Vitro Focus
Mechanistic Studies of Enzyme Inhibition by 5-phenylpyrimidine-2-carbonitrile Derivatives
Derivatives of this compound have been synthesized and evaluated as inhibitors of several key enzymes implicated in various diseases, including cancer and inflammation.
Cyclooxygenase-1/Cyclooxygenase-2 (COX-1/COX-2): Certain pyrimidine-5-carbonitrile derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme associated with inflammation and carcinogenesis. nih.govnih.gov For instance, one study synthesized two series of cyanopyrimidine hybrids, with compounds 3b , 5b , and 5d showing significant COX-2 inhibition, with IC₅₀ values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively. nih.gov These values are comparable to the reference drug Celecoxib (IC₅₀ of 0.17 µM). nih.gov Another derivative, a 6-(4-methoxyphenyl)-dihydropyrimidine-5-carbonitrile compound, also demonstrated significant COX-2 selectivity. nih.gov Further research on pyrimidine-5-carbonitrile hybrids incorporating 1,3,4-oxadiazole (B1194373) and coumarin (B35378) moieties also yielded potent and selective COX-2 inhibitors. nih.gov The inhibition of COX-2 is considered a key strategy in managing inflammation and preventing the progression of some cancers. nih.govnih.gov
Phosphodiesterase 4 (PDE4): The 5-carbamoyl-2-phenylpyrimidine derivative 2 was identified as a moderate inhibitor of PDE4B with an IC₅₀ of 200 nM. nih.gov Structural modifications led to the N-neopentylacetamide derivative 10f , which exhibited high in vitro PDE4B inhibitory activity with an IC₅₀ of 8.3 nM. nih.gov Another 2-phenylpyrimidine (B3000279) derivative, compound 21 , showed high inhibitory activity against PDE4B (IC₅₀ = 5.5 nM) and a lesser effect on PDE4D (IC₅₀ = 440 nM). nih.govencyclopedia.pub PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), and their inhibition is a therapeutic strategy for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govencyclopedia.pub
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov A series of novel pyrimidine-5-carbonitrile derivatives were designed as potential VEGFR-2 inhibitors. nih.gov Compounds 11e and 12b from this series were found to be the most potent inhibitors of VEGFR-2 tyrosine kinase (TK) activity, with IC₅₀ values of 0.61 µM and 0.53 µM, respectively, compared to the standard sorafenib (B1663141) (IC₅₀ = 0.19 µM). nih.gov The inhibition of VEGFR-2 is a key mechanism for halting tumor-associated angiogenesis. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is another tyrosine kinase receptor that, when overexpressed, can lead to uncontrolled cell proliferation in various cancers. Pyrimidine-5-carbonitrile derivatives have been developed as EGFR inhibitors. rsc.org In one study, compound 10b emerged as the most potent EGFR inhibitor with an IC₅₀ value of 8.29 nM, compared to erlotinib (B232) (IC₅₀ = 2.83 nM). rsc.org Another investigation focused on dual EGFR/COX-2 inhibitors, where compound 4e showed significant EGFR inhibitory activity with an IC₅₀ of 0.096 µM. nih.gov
The table below summarizes the enzyme inhibitory activities of selected this compound derivatives.
Table 1: Enzyme Inhibition by this compound Derivatives| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Derivative 5d | COX-2 | 0.16 µM | nih.gov |
| Derivative 3b | COX-2 | 0.20 µM | nih.gov |
| Derivative 5b | COX-2 | 0.18 µM | nih.gov |
| Celecoxib (Reference) | COX-2 | 0.17 µM | nih.gov |
| Derivative 10f | PDE4B | 8.3 nM | nih.gov |
| Derivative 21 | PDE4B | 5.5 nM | nih.govencyclopedia.pub |
| Derivative 11e | VEGFR-2 | 0.61 µM | nih.gov |
| Derivative 12b | VEGFR-2 | 0.53 µM | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | 0.19 µM | nih.gov |
| Derivative 10b | EGFR | 8.29 nM | rsc.org |
| Derivative 4e | EGFR | 96 nM | nih.gov |
| Erlotinib (Reference) | EGFR | 2.83 nM | rsc.org |
Receptor Binding Affinity Profiling in Cellular or Cell-Free Systems
In addition to enzyme inhibition, derivatives of this compound have been assessed for their ability to bind to specific cellular receptors.
Adenosine Receptors (ARs): A large series of 2-amino-4,6-diarylpyrimidine-5-carbonitrile derivatives were evaluated for their binding affinity at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). The design of these compounds was based on creating selective A1AR antagonists. The cyano group at the 5-position of the pyrimidine (B1678525) ring was noted to increase the acidity of the exocyclic amino group, potentially leading to stronger binding interactions with the receptor.
Serotonin Receptors (5-HT₇): A series of piperazin-1-yl substituted pyrimidines were synthesized and evaluated as ligands for 5-HT₇ receptors, which are implicated in various central nervous system processes. researchgate.net The research aimed to understand the structural features that influence binding affinity, using 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine as a model ligand. researchgate.net High affinity and selectivity for the 5-HT₇ receptor were demonstrated by related compounds like SB-269970, which had a pKi of 8.9. core.ac.uk
Antiproliferative and Anticancer Mechanism Studies in in vitro Cell Line Models
The cytotoxic and antiproliferative effects of this compound derivatives have been extensively studied in various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung).
Several studies have demonstrated that these compounds can halt the progression of the cell cycle, a critical mechanism for controlling cancer cell proliferation.
In MCF-7 breast cancer cells, compound 5d was found to cause a significant accumulation of cells in the sub-G1 and G2/M phases of the cell cycle. nih.gov The percentage of cells in the S-phase was also notably reduced. nih.gov
In HepG2 liver cancer cells, compound 10b induced cell cycle arrest at the G2/M phase. rsc.org
In HCT-116 colon cancer cells, compound 11e arrested the cell cycle at the S phase and induced apoptosis at the sub-G1 phase. nih.gov Specifically, treatment with this compound increased the cell population in the sub-G1 phase by nearly eightfold and in the S phase by over twofold compared to untreated cells. nih.gov
In A549 lung cancer cells, other compounds have been shown to induce G2/M arrest by down-regulating key proteins like cyclin B1. nih.gov
Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Derivatives of this compound have been shown to trigger this process through various pathways.
In MCF-7 cells, treatment with compound 5d led to a significant increase in both early and late apoptotic rates, with a nearly 13-fold increase in early apoptosis and a 60-fold increase in late apoptosis. nih.gov
In HCT-116 cells, compound 11e caused a significant increase in apoptotic cells and a notable decrease in the levels of inflammatory and signaling proteins like TNF-α, IL-6, and caspase-3. nih.gov
Other studies have linked the apoptotic effects of related compounds to the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, which subsequently activate the mitochondrial apoptosis pathway. nih.gov
The ultimate measure of an anticancer agent's potential in vitro is its ability to kill cancer cells or inhibit their growth, typically quantified by the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Compounds 3b , 5b , and 5d demonstrated potent anticancer activity against MCF-7, A549, and HepG2 cell lines, with IC₅₀ values in the nanomolar range, comparable or superior to the standard drug doxorubicin. nih.gov
A series of derivatives designed as VEGFR-2 inhibitors also showed potent cytotoxicity. nih.gov Compound 11e exhibited excellent activity against HCT-116 and MCF-7 cells with IC₅₀ values of 1.14 µM and 1.54 µM, respectively. nih.gov
Derivatives designed as EGFR inhibitors also showed significant cytotoxicity. rsc.org Compound 10b displayed IC₅₀ values of 3.56 µM (HepG2), 5.85 µM (A549), and 7.68 µM (MCF-7). rsc.org
The table below presents a selection of IC₅₀ values for various derivatives against different cancer cell lines.
Table 2: In Vitro Antiproliferative Activity of this compound Derivatives (IC₅₀)| Compound/Derivative | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference |
|---|---|---|---|---|---|
| Derivative 11e | 1.14 µM | 1.54 µM | - | - | nih.gov |
| Derivative 12b | 2.11 µM | 3.25 µM | - | - | nih.gov |
| Derivative 10b | - | 7.68 µM | 3.56 µM | 5.85 µM | rsc.org |
| Derivative 3b | - | 21.30 nM | 33.12 nM | 25.60 nM | nih.gov |
| Derivative 5b | - | 19.50 nM | 29.50 nM | 21.30 nM | nih.gov |
| Derivative 5d | - | 11.20 nM | 21.30 nM | 15.60 nM | nih.gov |
| Doxorubicin (Reference) | - | 29.50 nM | 41.20 nM | 31.20 nM | nih.gov |
Antimicrobial Activity Characterization against Specific Microbial Strains
Beyond their anticancer potential, certain pyrimidine-5-carbonitrile derivatives have been evaluated for their antimicrobial properties. A study involving the synthesis of various 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles tested their in vitro activity against a panel of Gram-positive and Gram-negative bacteria and the fungus Candida albicans. nih.gov
The results indicated that a number of the synthesized compounds displayed marked antibacterial activity, with a particular effectiveness against the tested Gram-positive bacteria. nih.gov However, none of the compounds in this specific study proved to be active against the pathogenic fungus Candida albicans. nih.gov This suggests a degree of selectivity in the antimicrobial spectrum of these derivatives, favoring antibacterial over antifungal activity. The mechanism of action for this antibacterial effect often involves the disruption of the integrity of the cytoplasmic membrane and the denaturation of cellular proteins. nih.gov
Anti-inflammatory Mechanistic Investigations in Cell-based Assays (e.g., cytokine modulation)
Derivatives of the pyrimidine-5-carbonitrile core structure have been the subject of anti-inflammatory research, with many studies focusing on their ability to modulate key inflammatory pathways, particularly the inhibition of cyclooxygenase (COX) enzymes and the regulation of pro-inflammatory cytokines. The inhibition of COX-2 is a significant mechanism for anti-inflammatory action, as this enzyme is overexpressed in inflammatory conditions and cancer, mediating the conversion of arachidonic acid to prostaglandins. nih.gov
In vitro studies on various pyrimidine-5-carbonitrile derivatives have demonstrated their potential to act as selective COX-2 inhibitors. For example, certain novel pyrimidine-5-carbonitrile derivatives have shown potent COX-2 inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to the well-known COX-2 inhibitor, Celecoxib. rsc.org The anti-inflammatory effects of these compounds are often assessed in cell-based assays using lipopolysaccharide (LPS)-stimulated cells, such as the human monocyte cell line THP-1, which mimics an inflammatory response. nih.govijpsdronline.com
Furthermore, the anti-inflammatory activity of these derivatives extends to the modulation of pro-inflammatory cytokines. A notable study on a novel series of pyrimidine-5-carbonitrile derivatives revealed that the most potent compound led to a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This modulation of cytokines is a crucial aspect of controlling the inflammatory cascade. The mechanism often involves the inhibition of signaling pathways such as NF-κB, which is a key regulator of the genetic expression of pro-inflammatory cytokines.
The table below summarizes the in vitro anti-inflammatory activity of selected pyrimidine-5-carbonitrile derivatives.
| Compound/Derivative | Assay | Target | Key Findings |
| Pyrimidine-5-carbonitrile derivatives | In vitro COX inhibition assay | COX-2 | Potent inhibitory activity with IC50 values in the sub-micromolar range. rsc.org |
| Pyrimidine-5-carbonitrile derivatives | Lipopolysaccharide (LPS)-stimulated THP-1 cells | Cell Growth | Dose-dependent inhibition of LPS-stimulated cell growth. ekb.eg |
| Pyrimidine-5-carbonitrile derivative (11e) | HCT-116 cell line | TNF-α, IL-6 | Remarkable decrease in the levels of TNF-α and IL-6. nih.gov |
Exploration of Other Biological Activities in in vitro Models
The versatile scaffold of this compound has prompted researchers to explore its potential against a range of other biological targets, leading to the discovery of promising antitubercular, antiviral, anticonvulsant, and anthelmintic activities in in vitro models.
Antitubercular Activity
Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. mdpi.com A novel class of anti-TB agents based on a 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7-dione structure has been reported. In this series, compounds 5b and 5j demonstrated high activity against Mycobacterium tuberculosis H37Rv with Minimum Inhibitory Concentration (MIC) values of 0.16 and 0.12 μg/mL, respectively. mdpi.com Further chiral resolution of these compounds led to the identification of the R-isomers, 5bb and 5jb , which exhibited even more potent anti-TB activity (MIC H37Rv: 0.03-0.06 μg/mL) and activity against multidrug-resistant M. tuberculosis (MDR-Mtb: 0.125-0.06 μg/mL). mdpi.com
| Compound/Derivative | Target Organism | Key Findings (MIC) |
| 5b | Mycobacterium tuberculosis H37Rv | 0.16 μg/mL mdpi.com |
| 5j | Mycobacterium tuberculosis H37Rv | 0.12 μg/mL mdpi.com |
| 5bb (R-isomer) | Mycobacterium tuberculosis H37Rv | 0.03-0.06 μg/mL mdpi.com |
| 5jb (R-isomer) | Mycobacterium tuberculosis H37Rv | 0.03-0.06 μg/mL mdpi.com |
| 5bb (R-isomer) | Multidrug-resistant M. tuberculosis (MDR-Mtb) | 0.125-0.06 μg/mL mdpi.com |
| 5jb (R-isomer) | Multidrug-resistant M. tuberculosis (MDR-Mtb) | 0.125-0.06 μg/mL mdpi.com |
Antiviral Activity
The pyrimidine-5-carbonitrile scaffold has also been investigated for its antiviral properties. A study on novel 2-thiopyrimidine-5-carbonitrile derivatives showed that compounds 2 , 7a , and 7c displayed promising antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. mdpi.com Another study focused on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related to pyrimidine-5-carbonitriles. In this research, compounds with an amino-indane or tetrahydronaphthalene substitution demonstrated notable antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43. nih.gov
| Compound/Derivative | Virus | Key Findings |
| 2-Thiopyrimidine-5-carbonitrile derivatives (2, 7a, 7c) | Bovine Viral Diarrhea Virus (BVDV) | Promising antiviral activity. mdpi.com |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | Human Coronavirus 229E (HCoV-229E) & OC43 (HCoV-OC43) | Intriguing antiviral activity. nih.gov |
Anticonvulsant Activity
The structural similarity of dihydropyrimidine (B8664642) derivatives to known anticonvulsant drugs like phenobarbitone has prompted investigations into their potential as antiepileptic agents. A series of dihydropyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. In one study, compounds 110 and 111 were identified as the most active, showing efficacy in both MES and scPTZ screens at a dose of 30 mg/kg at 0.5 hours. Another study on newer derivatives found that compounds 17 and 23 were highly active at the same dose and time point in both models.
| Compound/Derivative | Test Model | Key Findings (Dose and Time) |
| Dihydropyrimidine-5-carbonitrile derivative (110) | MES and scPTZ | Active at 30 mg/kg at 0.5 h. |
| Dihydropyrimidine-5-carbonitrile derivative (111) | MES and scPTZ | Active at 30 mg/kg at 0.5 h. |
| Dihydropyrimidine-5-carbonitrile derivative (17) | MES and scPTZ | Most active at 30 mg/kg at 0.5 h and 4 h. |
| Dihydropyrimidine-5-carbonitrile derivative (23) | MES and scPTZ | Most active at 30 mg/kg at 0.5 h and 4 h. |
Anthelmintic Activity
The development of new anthelmintic drugs is crucial to combat parasitic infections and emerging drug resistance. nih.gov A series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives were synthesized and screened for their anthelmintic efficacy against the adult Indian earthworm Pheretima posthuma. nih.gov Among the synthesized compounds, derivative 1f demonstrated significant anthelmintic properties. nih.gov The study also included molecular docking analysis against quinol-fumarate reductase to understand the potential mechanism of action. nih.gov
| Compound/Derivative | Test Organism | Key Findings |
| 4-amino-2-hydroxy-6-(substituted phenyl)pyrimidine-5-carbonitrile (1f) | Pheretima posthuma | Demonstrated significant anthelmintic properties. nih.gov |
Advanced Applications and Materials Science Perspectives for 5 Phenylpyrimidine 2 Carbonitrile
Role as a Versatile Building Block in Complex Organic Synthesis and Medicinal Chemistry
5-phenylpyrimidine-2-carbonitrile serves as a crucial scaffold for the synthesis of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry. Its pyrimidine (B1678525) core is a common feature in many biologically active compounds, and the phenyl and carbonitrile substituents provide avenues for diverse chemical modifications. rsc.orgpolito.it This versatility allows for the construction of libraries of derivatives with a range of pharmacological activities.
Research has extensively demonstrated the utility of the pyrimidine-5-carbonitrile core in developing novel therapeutic agents. These derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. polito.it The synthetic accessibility and the ability to introduce various functional groups make it a valuable starting point for drug discovery programs.
A notable application of this scaffold is in the development of kinase inhibitors. For instance, novel series of pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. rsc.org These compounds have demonstrated significant cytotoxic activities against various cancer cell lines. rsc.orgnih.gov Similarly, derivatives have been developed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are important targets in oncology. nih.gov
The following table summarizes the reported biological activities of some this compound derivatives, highlighting the versatility of this scaffold in medicinal chemistry.
Table 1: Selected Biological Activities of this compound Derivatives
| Derivative Class | Target | Biological Activity | Reference(s) |
|---|---|---|---|
| Pyrimidine-5-carbonitrile hybrids | VEGFR-2 | Anticancer, Apoptotic Inducers | rsc.org |
| Pyrimidine-5-carbonitrile derivatives | EGFR/COX-2 | Anticancer | nih.gov |
| 1,3,4-Oxadiazole (B1194373) and coumarin (B35378) derivatives | COX-2 | Anti-inflammatory | researchgate.net |
| Benzo[d]imidazole, benzo[d]oxazole, benzo[d]thiazole, and benzo[b]thiophene hybrids | COX-2 | Anticancer, Anti-inflammatory | rsc.org |
Potential in Supramolecular Chemistry and Self-Assembly Processes
The structural features of this compound, including its planar aromatic systems and the presence of nitrogen atoms and a nitrile group, suggest significant potential for its use in supramolecular chemistry and self-assembly. These features allow for a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are the driving forces behind the formation of well-ordered supramolecular architectures.
While direct studies on the self-assembly of this compound itself are not extensively reported, research on analogous pyrimidine-containing molecules provides strong evidence for its potential in this area. For example, derivatives of pyrimidinediones have been shown to self-assemble into complex structures through hydrogen bonding. The specific arrangement of hydrogen bond donors and acceptors in the pyrimidine ring can direct the formation of predictable and stable supramolecular patterns.
Furthermore, the phenyl and pyrimidine rings can participate in π-π stacking interactions, leading to the formation of columnar or layered structures. The nitrile group can also engage in hydrogen bonding or other dipole-dipole interactions, further influencing the self-assembly process. The interplay of these various non-covalent forces can be fine-tuned by modifying the substituents on the phenyl and pyrimidine rings, allowing for the rational design of novel supramolecular materials with specific properties and functions. The study of crystal structures of related pyrimidine derivatives reveals how these non-covalent interactions dictate the packing of molecules in the solid state, offering insights into how this compound might behave in crystalline and other ordered phases.
Exploration in Organic Electronics and Optoelectronic Materials (e.g., Light Emission, Charge Transfer)
The electron-deficient nature of the pyrimidine ring, combined with the electron-rich character of the phenyl group, imparts interesting electronic and photophysical properties to this compound and its derivatives. This has led to their exploration in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).
Derivatives of pyrimidine-5-carbonitrile have been successfully employed as emitters in OLEDs, demonstrating the potential of this scaffold in creating materials for lighting and display applications. These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the efficient conversion of both singlet and triplet excitons into light, leading to high internal quantum efficiencies.
Researchers have designed and synthesized various donor-acceptor molecules incorporating the pyrimidine-5-carbonitrile moiety as the electron acceptor. By varying the donor part of the molecule, the emission color and other photophysical properties can be tuned. For example, derivatives have been developed that emit in the blue, sky-blue, and green regions of the visible spectrum. researchgate.net These materials have shown promising performance in OLED devices, with high external quantum efficiencies (EQEs). researchgate.net
The charge transfer characteristics of these materials are crucial for their performance in electronic devices. The separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) on the donor and acceptor moieties, respectively, facilitates efficient charge injection and transport. The following table summarizes the performance of some OLEDs based on pyrimidine-5-carbonitrile derivatives.
Table 2: Performance of Selected OLEDs Based on Pyrimidine-5-Carbonitrile Derivatives
| Emitter Type | Emission Color | Maximum External Quantum Efficiency (EQE) | Host Material | Reference(s) |
|---|---|---|---|---|
| Triphenylamino- or 9-phenyl carbazolyl-substituted pyrimidine-5-carbonitriles | Blue/Sky-blue | Up to 7% | - | researchgate.net |
| Triphenylamino- or 9-phenyl carbazolyl-substituted pyrimidine-5-carbonitriles | Orange-red (as host) | Up to 20.7% | - | researchgate.net |
| Pyrimidine-5-carbonitrile with carbazole (B46965) donors | Sky-blue (non-doped) | 12.8% | - | |
| Pyrimidine-5-carbonitrile with carbazole donors | Sky-blue (doped) | 14% | - | |
| Triphenylamino- or 4,4′-dimethoxytriphenylamino-substituted phenyl pyrimidines | Blue to Green-blue | Up to 10.6% | - | researchgate.net |
Applications in Catalysis and Reaction Design as Ligands or Reagents
The nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound and its derivatives could serve as ligands in coordination chemistry and catalysis. The electronic properties of the pyrimidine ring, influenced by the phenyl and carbonitrile substituents, can be tuned to modulate the catalytic activity of the resulting metal complexes.
While the direct application of this compound as a ligand is not extensively documented, the broader class of pyrimidine-containing compounds has been utilized in the design of catalysts for various organic transformations. The bidentate nature of the pyrimidine ring allows for the formation of stable chelate complexes with transition metals, which can act as catalysts.
More directly, the pyrimidine-5-carbonitrile scaffold has been the target of catalytic synthesis methods. For instance, a highly efficient and environmentally friendly method for the synthesis of pyrimidine-5-carbonitrile derivatives has been developed using a robust solid acid catalyst derived from bone char. This approach highlights the importance of designing efficient catalytic routes to access this valuable class of compounds. The reaction involves a multi-component condensation, and the catalyst can be recovered and reused, demonstrating a green chemistry approach to the synthesis of these important building blocks. This focus on catalytic synthesis underscores the significance of pyrimidine-5-carbonitriles in modern organic chemistry and materials science.
Conclusion and Future Research Directions
Synthesis and Derivatization Advancements
The synthesis of the 5-phenylpyrimidine-2-carbonitrile core and its derivatives has seen significant advancements, primarily through multicomponent reactions like the Biginelli reaction. nih.govias.ac.in A common and efficient method involves the one-pot cyclocondensation of benzaldehyde (B42025), an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or malononitrile, and a urea (B33335) or thiourea (B124793) derivative. nih.govias.ac.innih.gov This approach is valued for its operational simplicity and the ability to generate molecular diversity.
Further derivatization has been extensively explored to modulate the compound's properties. Key strategies include:
Alkylation and Substitution: The starting material, often a 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile, can be alkylated, for instance with methyl iodide, to produce a 2-(methylthio) intermediate. nih.gov This intermediate serves as a versatile platform for subsequent nucleophilic substitution reactions, allowing the introduction of various amino and thioether moieties at the C4 position. nih.gov
Modification at C2 and C4: Researchers have successfully introduced a wide array of substituents at the C2 and C4 positions of the pyrimidine (B1678525) ring. For example, 2-(4-chlorobenzylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile has been used as a key intermediate to synthesize series of derivatives with different arylamino and arylthio groups at the C4 position. nih.govsigmaaldrich.com
Solvent-Free Conditions: Eco-friendly and efficient synthetic methods have been developed, such as using ammonium (B1175870) chloride as a catalyst under solvent-free conditions, which can reduce reaction times and costs. ias.ac.in
These synthetic advancements have enabled the creation of extensive libraries of this compound derivatives, which are crucial for systematic biological evaluation and the establishment of structure-activity relationships.
Summary of Key Mechanistic and Biological Insights from in vitro Studies
In vitro investigations have been pivotal in uncovering the biological potential of this compound derivatives, primarily as anticancer and anti-inflammatory agents. The core structure is a versatile pharmacophore that can be tailored to inhibit specific biological targets. smolecule.com
Anticancer Activity: A significant body of research highlights the anticancer properties of these compounds, which are often attributed to the inhibition of key signaling pathways involved in tumor growth and angiogenesis. ekb.eg
VEGFR-2 Inhibition: Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov For instance, certain compounds bearing benzylidene and hydrazone moieties have demonstrated significant VEGFR-2 inhibitory activity, with IC50 values in the low micromolar range. nih.gov One notable derivative, compound 11e from a specific study, exhibited an IC50 of 0.61 µM against VEGFR-2. nih.gov Mechanistically, these compounds can induce apoptosis and cause cell cycle arrest, often at the S and sub-G1 phases, which is consistent with the effects of VEGFR-2 inhibitors. nih.gov
EGFR and COX-2 Dual Inhibition: Other series have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer progression. nih.govrsc.org Compounds 4e and 4f from one such study showed potent cytotoxicity against various cancer cell lines, including Colo 205, with IC50 values of 1.66 µM and 1.83 µM, respectively. nih.govrsc.org These compounds were found to arrest the cell cycle in the G1 phase and induce apoptosis, as evidenced by increased caspase-3 levels. nih.govrsc.org
PI3K Inhibition: Derivatives featuring a morpholine (B109124) moiety have been investigated for their antitumor effects, with some compounds showing inhibitory activity against Phosphoinositide 3-kinases (PI3Ks). nih.gov Compound 13e from this series displayed broad-spectrum antitumor activity and was found to arrest the cell cycle at the G2/M phase. nih.gov
Anti-inflammatory and Antimicrobial Activity:
COX-2 Inhibition: The pyrimidine-5-carbonitrile scaffold has also been successfully utilized to develop selective COX-2 inhibitors for anti-inflammatory applications. nih.gov By hybridizing the core with 1,3,4-oxadiazole (B1194373) and coumarin (B35378) moieties, researchers have produced compounds with potent and selective COX-2 inhibition, with some derivatives showing superior in vivo anti-inflammatory activity compared to the standard drug celecoxib. nih.gov
Antimicrobial Effects: Certain 2,4-disubstituted 6-phenylpyrimidine-5-carbonitriles have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, and moderate activity against the pathogenic fungus Candida albicans. nih.govsigmaaldrich.com
The following table summarizes the in vitro activity of selected this compound derivatives.
| Compound | Target/Assay | Activity (IC50/GI50) | Cell Line | Reference |
|---|---|---|---|---|
| Derivative 11e | VEGFR-2 Inhibition | 0.61 µM | - | nih.gov |
| Derivative 11e | Cytotoxicity | 1.14 µM | HCT-116 (Colon Cancer) | nih.gov |
| Derivative 12b | VEGFR-2 Inhibition | 0.53 µM | - | nih.gov |
| Derivative 4e | Cytotoxicity | 1.66 µM | Colo 205 (Colon Cancer) | nih.govrsc.org |
| Derivative 4f | Cytotoxicity | 1.83 µM | Colo 205 (Colon Cancer) | nih.govrsc.org |
| Derivative 10b | EGFR Inhibition | 8.29 nM | - | rsc.org |
| Derivative 13e | Cytotoxicity (GI50) | 6.15 µM | NCI-60 Panel (Median) | nih.gov |
Identification of Current Research Gaps and Challenges
Despite the promising results, the development of this compound-based therapeutic agents faces several challenges. A primary obstacle is the potential for drug resistance, a common issue with targeted cancer therapies where cancer cells develop mechanisms to evade the drug's effects. nih.gov Furthermore, while many derivatives show high potency, achieving high selectivity for cancer cells over normal cells to minimize side effects remains a significant hurdle. nih.gov For instance, even potent compounds require assessment of their cytotoxicity against normal cell lines to establish a favorable therapeutic index. nih.govnih.gov
Another challenge lies in optimizing the pharmacokinetic properties of these compounds. While in silico tools like SwissAdme can predict drug-likeness, comprehensive in vivo studies are necessary to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, which are often a bottleneck in drug development. nih.govrsc.org The translation from potent in vitro activity to in vivo efficacy is not always direct and presents a substantial research gap. nih.gov
Proposed Future Research Avenues
To address the existing gaps and fully exploit the therapeutic potential of the this compound scaffold, future research should be directed along several key avenues.
While current synthetic routes are effective, there is always room for improvement. Future work should focus on developing more advanced and efficient synthetic methodologies. bgu.ac.il This includes the exploration of novel catalysts, flow chemistry techniques, and diversity-oriented synthesis to rapidly generate large and complex libraries of derivatives. ias.ac.in Greener chemistry approaches, minimizing the use of hazardous solvents and reagents, should also be a priority. ias.ac.in
A systematic and in-depth exploration of Structure-Activity Relationships (SAR) is crucial for rational drug design. nih.gov Future studies should continue to probe the effects of various substituents at different positions on the pyrimidine ring. For example, research has shown that the nature and position of substituents on the phenyl ring can significantly influence activity. nih.gov Specifically, electron-withdrawing groups at the ortho- and meta-positions have been shown to be preferable for certain activities. nih.gov A comprehensive review of the SAR of pyrimidine derivatives indicates that the position of substituents is a major determinant of biological activity. nih.gov Future SAR studies should aim to build robust models that can predict the activity of novel compounds before their synthesis.
The integration of advanced computational techniques is essential for modern drug discovery.
Molecular Docking and Dynamics: Molecular docking studies have already proven valuable in understanding the binding modes of these compounds with their target proteins, such as VEGFR-2 and EGFR. nih.govnih.govrsc.org Future research should employ more rigorous computational methods, such as molecular dynamics (MD) simulations, to assess the stability of ligand-protein complexes over time. nih.govrsc.org
3D-QSAR and Pharmacophore Mapping: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can provide detailed insights into the steric and electronic requirements for optimal biological activity. rsc.org Developing pharmacophore models based on the most active compounds can guide the design of new derivatives with enhanced potency and selectivity. nih.govrsc.org These computational approaches, when used in concert with synthetic chemistry and biological testing, can significantly accelerate the identification and optimization of lead compounds.
By pursuing these research avenues, the scientific community can continue to build upon the solid foundation of knowledge surrounding this compound, paving the way for the potential development of novel and effective therapeutic agents.
Investigation of Underexplored Biological Targets and Mechanisms
The pyrimidine-5-carbonitrile scaffold is a recognized pharmacophore, and its derivatives are actively being investigated for a wide range of biological activities. ekb.eg While much is known, future research is poised to explore less conventional biological targets and delve deeper into the mechanisms of action for compounds like this compound.
One promising avenue is the expansion of research into metabolic enzyme inhibition. Beyond well-documented targets, studies on other pyrimidine derivatives have shown inhibitory effects against enzymes such as carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are associated with conditions like glaucoma, epilepsy, and Alzheimer's disease. nih.gov Future work could specifically screen this compound and its analogues against a wider panel of such metabolic enzymes to uncover novel therapeutic potentials.
Furthermore, research has highlighted the efficacy of pyrimidine-5-carbonitrile derivatives as potent inhibitors of key signaling proteins in oncology. These include:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Derivatives have been designed as inhibitors of VEGFR-2, a critical mediator of tumor angiogenesis. By hindering this pathway, these compounds can stop the formation of new blood vessels that supply tumors. nih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Certain pyrimidine-5-carbonitrile compounds act as ATP-mimicking inhibitors of EGFR, showing potent antiproliferative activity against various human tumor cell lines. nih.gov
PI3K/AKT Pathway: In leukemia cell lines, pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis by inhibiting the PI3K/AKT signaling axis, a crucial pathway for cell survival and proliferation. nih.gov
Cyclooxygenase-2 (COX-2): The scaffold is a key feature in the design of selective COX-2 inhibitors, which are implicated in both inflammation and cancer progression. nih.govnih.gov
The table below summarizes the inhibitory action of some pyrimidine-5-carbonitrile derivatives on various cancer-related cell lines and enzymes.
| Compound Type | Target Cell Line/Enzyme | Observed Effect | Reference |
| Pyrimidine-5-carbonitrile derivatives | HCT-116 (Colon Cancer), MCF-7 (Breast Cancer) | Higher cytotoxic activities than sorafenib (B1663141) | nih.gov |
| Pyrimidine-5-carbonitrile derivatives | Colo 205 (Colon Cancer) | Potent activity, cell cycle arrest at G1 phase | nih.gov |
| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives | K562 (Leukemia) | High activity, apoptosis induction | nih.gov |
| Cyanopyrimidine hybrids | COX-2 Enzyme | Potent inhibitory activity | nih.gov |
Future investigations should focus on elucidating the precise binding modes and structure-activity relationships that govern these interactions. Understanding how the 5-phenyl and 2-carbonitrile substituents contribute to target specificity could lead to the design of more potent and selective inhibitors. smolecule.com Moreover, exploring dual-target inhibitors, such as compounds that simultaneously inhibit EGFR and COX-2, represents a sophisticated strategy for developing next-generation anticancer agents. nih.gov
Potential in Materials Science and Industrial Applications
While the primary focus of research on this compound has been its medicinal applications, its unique electronic and structural properties suggest significant potential in materials science and other industrial sectors. smolecule.com
A particularly promising application is in the field of organic electronics , specifically for Organic Light-Emitting Diodes (OLEDs). Research on closely related 2-phenylpyrimidine (B3000279) derivatives has demonstrated their utility as emitter materials. In these studies, the pyrimidine core acts as an electron-accepting unit. When combined with electron-donating moieties, these compounds can form efficient emitters that are crucial for the performance of OLED devices. Derivatives have been successfully used as emitters for blue and sky-blue OLEDs and as hosts for orange-red emitting systems, achieving high external quantum efficiencies. nih.gov The this compound scaffold, with its inherent acceptor properties, is a prime candidate for further exploration in developing novel materials for displays and lighting.
Beyond electronics, the pyrimidine core is noted for its utility in the chemical industry . researchgate.net Pyrimidine derivatives are used as intermediates in the synthesis of various industrially significant compounds. ias.ac.in There is also potential for application in agrochemicals , where related heterocyclic compounds have been employed as pesticides and plant growth regulators. ias.ac.in The biological activity of the pyrimidine-5-carbonitrile structure suggests that it could be a valuable scaffold for developing new, effective agrochemical products. smolecule.com
Future research in this area should involve the synthesis and characterization of polymers and functional materials incorporating the this compound unit to systematically evaluate their optical, electronic, and thermal properties.
Emerging Methodologies and Technologies for Pyrimidine Compound Research
The advancement of research into pyrimidine compounds like this compound is intrinsically linked to the development of novel synthetic and investigational technologies. Modern synthetic chemistry offers powerful tools that enable greater efficiency, sustainability, and molecular diversity.
Multicomponent Reactions (MCRs) have become a cornerstone for the synthesis of complex heterocyclic structures, including pyrimidines. These reactions, where three or more reactants combine in a single step, offer high atom economy and are well-suited for creating large libraries of compounds for biological screening. researchgate.net The Biginelli reaction is a classic example used to produce pyrimidine derivatives. ias.ac.in
More recent and advanced strategies include:
Deconstruction-Reconstruction Strategy: This innovative approach allows for the diversification of complex pyrimidines. The core pyrimidine structure is chemically "deconstructed" into a simpler intermediate building block, which can then be "reconstructed" into a variety of other nitrogen-containing heterocycles. This method provides access to analogues that would be difficult to synthesize through traditional means.
Skeletal Editing: This cutting-edge technique enables the direct conversion of the pyrimidine core into other cyclic systems. For instance, a "two-atom swap" has been developed to transform pyrimidines into pyridines in a one-pot process. researchgate.net This allows for late-stage modification of complex molecules, which is highly valuable in drug discovery for fine-tuning molecular properties. researchgate.net
The push for green chemistry is also influencing synthetic methodologies. This includes the use of environmentally friendly solvents like water, mechanochemical synthesis (conducting reactions by grinding solids together), and biocatalysis. researchgate.net Microbiological reduction of pyrimidine derivatives using organisms like Saccharomyces cerevisiae has been shown to be an effective and ecological alternative to traditional chemical reductions for producing specific stereoisomers.
These emerging methodologies provide chemists with unprecedented tools to synthesize and study novel this compound derivatives, accelerating the discovery of new applications in medicine and materials science.
Q & A
Basic: What are the standard synthetic routes for preparing 5-phenylpyrimidine-2-carbonitrile in academic research?
Answer:
this compound can be synthesized via multi-component reactions (MCRs) under thermal or microwave-assisted conditions. A validated approach involves:
- Three-component synthesis : Combining substituted aldehydes, malononitrile, and phenylacetonitrile derivatives in aqueous or alcoholic solvents, often with catalytic bases like KOH or NaOH. Reaction optimization may include temperature control (80–120°C) and solvent polarity adjustments to enhance yields .
- Microwave-assisted synthesis : This method reduces reaction times (from hours to minutes) and improves yields (up to 85%) by leveraging rapid, uniform heating. For example, microwave irradiation of precursors in DMF with catalytic piperidine has been effective for analogous pyrimidinecarbonitriles .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm cyano group integration. For example, the cyano carbon typically resonates at δ ~115 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns. Base peaks often correspond to the loss of the cyano group (e.g., [M–CN]) .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding interactions. Centrosymmetric dimers via N–H⋯O hydrogen bonds are common in related pyrimidinecarbonitriles .
- IR Spectroscopy : Detects functional groups (e.g., CN stretch at ~2212 cm) and hydrogen-bonded NH/O–H groups .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Answer:
Contradictions may arise from substituent effects or solvent interactions. Methodological solutions include:
- Cross-validation : Combine H-C HSQC/HMBC NMR to assign ambiguous signals, especially in crowded aromatic regions.
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR shifts or IR bands, aligning experimental data with theoretical models .
- Crystallographic verification : Resolve structural ambiguities (e.g., tautomerism) via single-crystal X-ray analysis .
- Solvent screening : Test in deuterated DMSO, CDCl, or DO to assess solvent-induced shifts .
Advanced: What methodologies are used to study the biological activity and target interactions of this compound?
Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC values are calculated via dose-response curves .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC determination .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or β-secretase (BACE1) for Alzheimer’s research. Validate with MD simulations (e.g., GROMACS) .
- SAR studies : Modify substituents (e.g., replacing phenyl with thiophene) and compare bioactivity to establish structure-activity trends .
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Answer:
- Catalyst screening : Test bases (e.g., KCO, DBU) or organocatalysts (e.g., L-proline) in MCRs. For example, KCO in DMF increases yields by 20% compared to NaOH .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity for cyclization steps, while ethanol improves solubility for recrystallization .
- Temperature control : Microwave-assisted synthesis at 100°C reduces side reactions (e.g., hydrolysis of cyano groups) .
- Workflow automation : Use high-throughput screening (HTS) to test >100 conditions (solvent/catalyst/temperature combinations) in parallel .
Basic: What are the key structural features of this compound that influence its reactivity?
Answer:
- Electron-withdrawing cyano group : Enhances electrophilicity at C-4 and C-6 positions, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
- Aromatic phenyl ring : Stabilizes the pyrimidine core via resonance and participates in π-π stacking with biological targets .
- Hydrogen-bonding sites : The pyrimidine N-1 and N-3 atoms act as H-bond acceptors, critical for crystal packing and target binding .
Advanced: How do substituents on the phenyl ring affect the physicochemical and biological properties of this compound?
Answer:
- Electron-donating groups (e.g., -OCH) : Increase solubility but may reduce binding affinity to hydrophobic enzyme pockets .
- Halogens (e.g., -Cl, -F) : Enhance metabolic stability and target affinity. For example, 4-chloro derivatives show 3-fold higher BACE1 inhibition than unsubstituted analogs .
- Bulkier substituents (e.g., -CF) : Improve selectivity by sterically blocking off-target interactions but may lower solubility .
- Quantitative analysis : Use Hammett σ constants or Hansch analysis to correlate substituent effects with logP and bioactivity .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from cyanide-containing intermediates .
- Waste disposal : Neutralize cyano groups with bleach (NaClO) before disposal .
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: What strategies address low reproducibility in the synthesis of this compound analogs?
Answer:
- Stoichiometric precision : Use automated pipettes or balances (±0.1 mg accuracy) for reagent measurement.
- Moisture control : Conduct reactions under argon/N to prevent hydrolysis of sensitive intermediates (e.g., nitriles) .
- Batch analysis : Characterize multiple synthesis batches via HPLC-UV to identify impurities (e.g., unreacted aldehydes) .
- Collaborative validation : Share protocols with independent labs to confirm reproducibility .
Advanced: How can computational methods guide the design of novel this compound derivatives?
Answer:
- Virtual screening : Dock compound libraries into target proteins (e.g., EGFR) using Glide or AutoDock to prioritize synthesis .
- ADMET prediction : Tools like SwissADME predict pharmacokinetics (e.g., CYP450 inhibition, BBB permeability) .
- QSAR modeling : Develop regression models linking substituent descriptors (e.g., logP, polar surface area) to bioactivity .
- Transition state analysis : Identify rate-limiting steps in synthesis using Gaussian-based TS optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
